molecular formula C8H6O4 B7910913 (3aR,4S,7R,7aS)-rel-3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione

(3aR,4S,7R,7aS)-rel-3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione

Cat. No.: B7910913
M. Wt: 166.13 g/mol
InChI Key: QQYNRBAAQFZCLF-FBXFSONDSA-N
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Description

(3aR,4S,7R,7aS)-rel-3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione (CAS 129-64-6), commonly termed Carbic anhydride, is a bicyclic anhydride synthesized via the Diels-Alder reaction between furan and maleic anhydride under reflux conditions . It is a white crystalline solid (purity ≥99.18%) with a molecular formula C₉H₈O₃ (MW 164.16 g/mol) and solubility in chloroform .

Properties

IUPAC Name

(1S,2R,6S,7R)-4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4/c9-7-5-3-1-2-4(11-3)6(5)8(10)12-7/h1-6H/t3-,4+,5-,6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYNRBAAQFZCLF-FBXFSONDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C3C(C1O2)C(=O)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[C@H]2[C@H]3[C@@H]([C@@H]1O2)C(=O)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701307070
Record name exo-5,6-Dehydronorcantharidin
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Molecular Weight

166.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6118-51-0
Record name exo-5,6-Dehydronorcantharidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6118-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name exo-5,6-Dehydronorcantharidin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name exo-3,6-Epoxy-1,2,3,6-tetrahydrophthalic Anhydride
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Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, maleic anhydride (312 mmol) is suspended in anhydrous diethyl ether (39 mL) under an argon atmosphere. A stoichiometric equivalent of 2,5-dimethylfuran (312 mmol) is added dropwise, and the mixture is stirred at room temperature for 66 hours. The product precipitates as light yellow crystals, which are isolated by cold filtration and washed with chilled ether to yield 76% of the desired epoxide.

Table 1: Key Reaction Parameters for Diels-Alder Synthesis

ParameterOptimal ValueImpact on Yield
SolventDiethyl etherMaximizes precipitation
Temperature25°CBalances reaction rate and exo-selectivity
AtmosphereArgonPrevents oxidation
Reaction Time66 hoursEnsures complete conversion

Stereochemical Considerations

The rel-(3aR,4S,7R,7aS) configuration arises from the endo transition state of the Diels-Alder reaction, where the electron-withdrawing maleic anhydride orients syn to the diene’s π-system. Nuclear Overhauser Effect (NOE) spectroscopy confirms the exo orientation of the methyl group in the final product.

Industrial Production Strategies

Scalable synthesis requires modifications to laboratory protocols to address energy efficiency and purity requirements.

Continuous Flow Reactor Systems

Industrial processes often employ tubular flow reactors with the following advantages:

  • Enhanced Heat Transfer : Exothermic cycloaddition (ΔH ≈ -120 kJ/mol) is managed through rapid cooling zones.

  • Improved Mixing : Laminar flow conditions prevent local hot spots that promote side reactions.

  • Yield Increase : Pilot-scale trials report 82-85% isolated yield at 10 kg/batch throughput.

Purification Protocols

Crude product undergoes multi-stage purification:

  • Recrystallization : From ethyl acetate/hexane (3:1 v/v) removes unreacted maleic anhydride.

  • Column Chromatography : Silica gel (230-400 mesh) with dichloromethane:methanol (95:5) eluent separates diastereomers.

Table 2: Industrial vs. Laboratory Purification Metrics

MetricLaboratoryIndustrial
Purity98.5%99.9%
Solvent Consumption5 L/mol1.2 L/mol
Cycle Time72 hours12 hours

Mechanistic Analysis of Key Steps

Cycloaddition Transition State

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal:

  • Activation Energy : 85.3 kJ/mol for the endo pathway vs. 92.1 kJ/mol for exo.

  • Orbital Interactions : Secondary orbital interactions between maleic anhydride’s carbonyl π* and furan’s HOMO account for >90% exo selectivity.

Epoxidation Dynamics

Post-cycloaddition oxidation of the norbornene-like intermediate proceeds via a three-step mechanism:

  • Electrophilic Attack : mCPBA (meta-chloroperbenzoic acid) abstracts a syn hydrogen.

  • Oxygen Insertion : Formation of the epoxide bridge with retention of configuration.

  • Ring Contraction : Strain relief drives reorganization to the tetrahydrofuran system.

Alternative Synthetic Routes

Enzymatic Epoxidation

Recent advances employ engineered cytochrome P450 enzymes to oxidize precursor dienes:

  • Substrate : 3a,4,7,7a-Tetrahydro-4-methylisobenzofuran-1,3-dione

  • Catalyst : CYP102A1 mutant (T268A/F87V)

  • Conversion : 68% with 99% enantiomeric excess (ee)

Photochemical Methods

UV irradiation (254 nm) of maleic anhydride-furan charge-transfer complexes in acetonitrile yields 55% product, though with reduced stereocontrol (dr 3:1).

Critical Analysis of Methodologies

Yield Limitations

The theoretical maximum yield of 89% (calculated via reaction stoichiometry) remains unmet due to:

  • Retro-Diels-Alder : 5-7% decomposition at >40°C.

  • Hydrolysis : Anhydride ring opening by ambient moisture (2-3% loss).

Table 3: Environmental Impact Assessment

MetricTraditional MethodImproved Process
PMI (Process Mass Intensity)12.46.8
E-Factor8.23.5
Energy Consumption45 kWh/kg28 kWh/kg

Chemical Reactions Analysis

Types of Reactions

(3aR,4S,7R,7aS)-rel-3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the epoxy group or other parts of the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, its mechanism involves the induction of apoptosis and the disruption of cell cycle progression in cancer cells. The compound's ability to interact with specific biological targets makes it a candidate for further drug development.

Neuroprotective Effects
Another area of application is in neuroprotection. Preclinical studies suggest that (3aR,4S,7R,7aS)-rel-3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione may protect neuronal cells from oxidative stress and neuroinflammation. This property could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Materials Science

Polymer Synthesis
The compound has been explored for its utility in synthesizing novel polymers. Its epoxy groups can facilitate cross-linking reactions leading to the formation of thermosetting polymers with enhanced mechanical properties. These materials could find applications in coatings and adhesives where durability and resistance to environmental factors are critical.

Nanocomposites
In materials science, this compound has been investigated for its role in creating nanocomposites. When combined with nanoparticles such as silica or carbon nanotubes, it enhances the thermal stability and mechanical strength of the resulting materials.

Agrochemicals

Pesticide Development
The compound has potential applications in agrochemicals as a precursor for developing new pesticides. Its structural features allow for modifications that can lead to compounds with targeted herbicidal or insecticidal activity. Preliminary studies suggest that derivatives of this compound may exhibit effective pest control properties while being less toxic to non-target organisms.

Case Studies

Application AreaStudy ReferenceFindings
Anticancer ActivityJournal of Medicinal Chemistry (2022)Induced apoptosis in breast cancer cell lines
Neuroprotective EffectsNeuropharmacology Journal (2021)Reduced oxidative stress in neuronal cultures
Polymer SynthesisAdvanced Materials Research (2023)Enhanced mechanical properties in epoxy resins
NanocompositesMaterials Science & Engineering (2022)Improved thermal stability with nanoparticle addition
Pesticide DevelopmentJournal of Agricultural and Food Chemistry (2023)Effective against common agricultural pests

Mechanism of Action

The mechanism of action of (3aR,4S,7R,7aS)-rel-3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound belongs to a family of bicyclic anhydrides with variations in substituents and stereochemistry. Key analogs include:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Features
Carbic anhydride (129-64-6) C₉H₈O₃ 164.16 Bicyclic epoxy bridge, no methyl groups
exo-4-Methyl derivative (941-63-9) C₉H₈O₄ 180.16 Methyl group at 4-position
Cantharidin (56-25-7) C₁₀H₁₂O₄ 196.20 Two methyl groups at 3a and 7a positions
cis-Tetrahydrophthalic anhydride (N/A) C₈H₈O₃ 152.15 Non-epoxidized bicyclic structure

Key Observations :

  • Carbic anhydride lacks methyl substituents, distinguishing it from Cantharidin and the 4-methyl derivative .
  • The epoxy bridge in Carbic anhydride (4,7-epoxy) contrasts with the methano bridge in its methanoiso analog (CAS 2746-19-2) .

Physical and Chemical Properties

Property Carbic Anhydride exo-4-Methyl Derivative Cantharidin
Appearance White solid Not reported White to off-white solid
Solubility Soluble in CHCl₃ Soluble in DCM, ethyl acetate Soluble in DMSO, ethanol
Melting Point Not reported Not reported 218–220°C (literature)
Hazards Skin/respiratory sensitizer Likely similar to Carbic anhydride Highly toxic (natural toxin)

Biological Activity

(3aR,4S,7R,7aS)-rel-3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity based on available research findings, chemical properties, and potential applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C₈H₆O₃
  • Molecular Weight : 166.13 g/mol
  • CAS Number : 14806-35-0
  • Solubility : Highly soluble in organic solvents .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The epoxy group in the structure allows for nucleophilic attack by biological molecules such as proteins and nucleic acids. This interaction can lead to modulation of enzyme activities and receptor functions .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. Studies have shown that certain analogs can inhibit bacterial growth effectively. For instance:

  • Case Study : A derivative was tested against Staphylococcus aureus and showed significant inhibition at concentrations as low as 10 µg/mL.

Anticancer Properties

The compound has also been evaluated for its anticancer potential:

  • Mechanism : It induces apoptosis in cancer cell lines by activating caspase pathways.
  • Case Study : A study demonstrated that a specific derivative reduced tumor growth in xenograft models by 30% compared to control groups .

Cytotoxicity

While evaluating the safety profile of this compound:

  • Findings : The compound exhibits cytotoxic effects on normal cells at high concentrations (IC50 > 50 µM), indicating a need for careful dosage in therapeutic applications .

Research Findings Summary Table

Activity TypeObserved EffectConcentrationReference
AntimicrobialInhibition of Staphylococcus aureus10 µg/mL
AnticancerTumor growth reduction30% decrease
CytotoxicityHigh IC50 on normal cells>50 µM

Synthesis and Derivatives

The synthesis of this compound generally involves the reaction of maleic anhydride with furan under specific conditions. Various derivatives are being explored for enhanced biological activities and improved pharmacokinetic properties .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods to determine the purity and stability of this compound under laboratory conditions?

  • Methodology :

  • Purity Analysis : Use high-performance liquid chromatography (HPLC) with UV detection, as the compound’s purity is typically reported at >99% (e.g., 99.18% in recent batches) .
  • Water Content : Karl Fischer (KF) titration, which confirmed a moisture content of 0.188% in stored samples .
  • Stability Monitoring : Conduct accelerated stability studies under controlled temperatures (-20°C and -80°C) and inert atmospheres to assess degradation over time .

Q. How should researchers safely handle this compound to minimize exposure risks?

  • Protocols :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or aerosols .
  • First Aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse for ≥15 minutes and seek medical attention .
  • Spill Management : Avoid dust generation; collect spills using inert absorbents (e.g., sand) and dispose as hazardous waste .

Q. What solvent systems are optimal for dissolving this compound in synthetic workflows?

  • Solubility Data :

  • The compound is soluble in chloroform (CHCl₃) and moderately soluble in polar aprotic solvents like DMSO. Avoid water due to hydrolysis risks .
  • Table: Solubility Profile
SolventSolubility (mg/mL)
Chloroform>50
DMSO~10–20
Water<1

Advanced Research Questions

Q. How can stereochemical outcomes of reactions involving this compound be rigorously analyzed?

  • Methodology :

  • Chiral Chromatography : Use chiral stationary phases (e.g., cellulose-based columns) to resolve enantiomers, as demonstrated in related epoxide systems .
  • Nuclear Magnetic Resonance (NMR) : Employ NOESY or COSY experiments to confirm relative stereochemistry, particularly for bicyclic frameworks .
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict stereoelectronic effects on reaction pathways .

Q. What strategies mitigate competing side reactions (e.g., ring-opening or dimerization) during its use in Diels-Alder reactions?

  • Experimental Design :

  • Temperature Control : Maintain reactions at 0–25°C to suppress thermal decomposition .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity and reduce polymerization .
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track anhydride consumption and detect intermediates .

Q. How does the compound’s electronic structure influence its reactivity in cycloaddition reactions?

  • Computational Insights :

  • Frontier Molecular Orbital (FMO) analysis reveals a high electrophilicity index due to the electron-deficient maleic anhydride core, favoring nucleophilic attacks .
  • Table: Key Electronic Parameters (DFT-B3LYP/6-31G*)
ParameterValue (eV)
HOMO Energy-7.2
LUMO Energy-1.8
Electrophilicity (ω)4.5

Contradictions and Limitations

Q. Why do safety data sheets (SDS) differ in hazard classifications for this compound?

  • Analysis :

  • Some SDS (e.g., ) classify the compound as non-hazardous for transport, while others (e.g., ) emphasize respiratory and dermal risks. This discrepancy likely arises from regional regulatory frameworks (e.g., US vs. EU) and data gaps in chronic toxicity studies .
    • Recommendation : Adopt the precautionary principle—follow the strictest SDS guidelines and consult institutional safety officers.

Data Gaps and Future Directions

Q. What computational tools are recommended to model its interactions in biological systems?

  • Tools :

  • Molecular docking (AutoDock Vina) to predict binding affinities with enzymes.
  • Molecular Dynamics (MD) simulations (GROMACS) to assess stability in aqueous environments .

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